N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O4 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.15943435 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of VU0641827-1 is the neuronal K-Cl cotransporter, KCC2 . KCC2 plays a crucial role in maintaining the balance of chloride ions in neurons, which is essential for the proper functioning of the nervous system .
Mode of Action
VU0641827-1 acts as a potent and selective inhibitor of KCC2 . It binds to KCC2 and inhibits its function, leading to an increase in the intracellular concentration of chloride ions . This change in ion concentration can affect the excitability of neurons .
Biochemical Pathways
The inhibition of KCC2 by VU0641827-1 affects the chloride homeostasis in neurons . This disruption can lead to changes in the neuronal excitability and synaptic transmission, affecting various neurological processes .
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (adme) are crucial factors that influence the bioavailability and efficacy of a drug
Result of Action
The inhibition of KCC2 by VU0641827-1 leads to an increase in neuronal excitability . This can potentially influence various neurological processes and may have implications in the treatment of neurological disorders where KCC2 is implicated .
Biochemical Analysis
Biochemical Properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical environment of cells, affecting various metabolic processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other molecules essential for cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, and interact with receptors or other proteins involved in signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and other molecular processes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different environments can affect its efficacy and potency in biochemical assays. Additionally, long-term exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that varying the dosage can lead to different outcomes, including threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate specific enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound may interact with transporters or binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect its efficacy and potency, as well as its potential side effects .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-29-19-9-5-15(13-20(19)30-2)11-12-24-22(28)18-8-10-21(27)26(25-18)14-16-3-6-17(23)7-4-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCQRADBVTXMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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